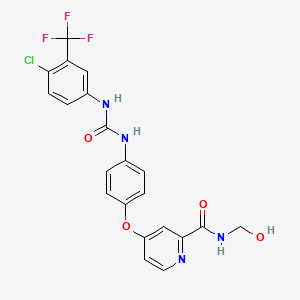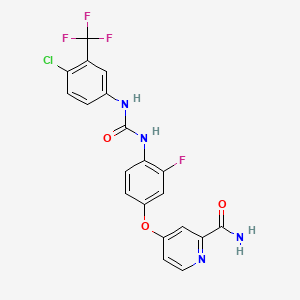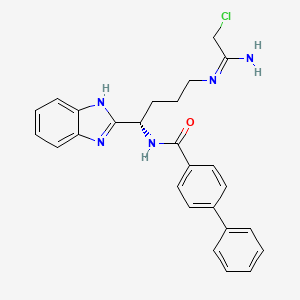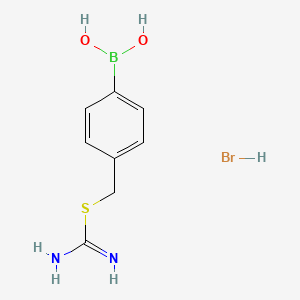
Benzyl-PEG2-CH2CO2tBu
Übersicht
Beschreibung
Benzyl-PEG2-CH2CO2tBu is a PEG linker containing a benzyl group and a t-butyl protected carbonyl . It has a molecular weight of 266.34 .
Synthesis Analysis
The synthesis of this compound involves the reaction of the carboxylic acid with primary amines in the presence of activators such as EDC and DCC to form stable amide bonds .Molecular Structure Analysis
The molecular formula of this compound is C15H22O4 . The InChI code is 1S/C15H22O4/c1-15(2,3)19-14(16)12-18-10-9-17-11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3 .Chemical Reactions Analysis
The benzyl and t-Butyl group in this compound can be removed under acidic conditions . This allows for further chemical reactions to occur with the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 266.34 . It is recommended to be stored in a refrigerated condition .Wissenschaftliche Forschungsanwendungen
Biokonjugation
Benzyl-PEG2-CH2CO2tBu: wird häufig in Biokonjugationsprozessen eingesetzt. Die Struktur der Verbindung, die eine Benzylgruppe und eine t-Butyl-geschützte Carbonsäure umfasst, ermöglicht die Anlagerung verschiedener Biomoleküle {svg_1}. Dies ist besonders nützlich bei der Entwicklung gezielter Medikamententransportsysteme, bei denen die PEG-Kette die Löslichkeit und Biokompatibilität verbessert.
Medikamententransportsysteme
Die Einbindung der PEG2-Kette in this compound verbessert die Wasserlöslichkeit und Biokompatibilität und macht es zu einem wertvollen Bestandteil für Medikamententransportsysteme {svg_2}. Es kann verwendet werden, um die pharmakokinetischen Eigenschaften von Therapeutika zu verändern und so deren Wirksamkeit und Sicherheitsprofile zu verbessern.
Anwendungen in der Materialwissenschaft
In der Materialwissenschaft trägt this compound zur Synthese neuer Materialien mit verbesserten Eigenschaften bei. Seine Fähigkeit, als Linker zu fungieren, der eine reaktive Carbonsäuregruppe einführt, kann genutzt werden, um neuartige Polymere und Beschichtungen mit spezifischen Funktionalitäten zu erzeugen {svg_3}.
Proteomforschung
Diese Verbindung ist auch ein biochemisches Mittel, das in der Proteomforschung eingesetzt wird. Sie kann an der Probenvorbereitung oder an der Modifizierung von Proteinen beteiligt sein, um deren Struktur, Funktion und Interaktionen zu untersuchen {svg_4}.
Biomaterialsynthese
This compound spielt eine Rolle bei der Biomaterialsynthese. Die wasserlösenden und biokompatiblen Eigenschaften des PEG-Linkers sind entscheidend für die Entwicklung von Biomaterialien, die mit biologischen Systemen interagieren können, ohne unerwünschte Reaktionen hervorzurufen {svg_5}.
Chemische Modifikationen
Die Benzylgruppe in this compound ermöglicht zusätzliche chemische Modifikationen. Diese Flexibilität ist essenziell für Forscher, die nach der Synthese von Verbindungen mit spezifischen Eigenschaften suchen oder für diejenigen, die mechanistische Studien in chemischen Reaktionen durchführen {svg_6}.
Wirkmechanismus
Target of Action
Benzyl-PEG2-CH2CO2tBu is a PEG linker . The primary targets of this compound are primary amines in proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Mode of Action
The carboxylic acid of this compound can react with primary amines in the presence of activators such as EDC and DCC to form stable amide bonds . This interaction allows the compound to bind to its targets and exert its effects.
Biochemical Pathways
The formation of stable amide bonds can influence various biochemical processes, particularly those involving proteins and amine-modified oligonucleotides .
Pharmacokinetics
It’s known that the hydrophilic peg linkers increase the water solubility of the compound in aqueous media . This property can potentially enhance the bioavailability of the compound.
Result of Action
The result of this compound’s action is the formation of stable amide bonds with primary amines . This can lead to changes in the structure and function of the target molecules, influencing various cellular processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, both the benzyl and t-butyl groups can be removed under acidic conditions . This suggests that the pH of the environment can affect the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
The biochemical properties of Benzyl-PEG2-CH2CO2tBu are largely determined by its structure. The benzyl and t-butyl groups can be removed under acidic conditions . The carboxylic acid can be reacted with primary amines in the presence of activators such as EDC and DCC to form stable amide bonds
Molecular Mechanism
As a PEG derivative, it may interact with biomolecules through its carboxylic acid group, forming stable amide bonds . Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression have not been reported in the literature.
Eigenschaften
IUPAC Name |
tert-butyl 2-(2-phenylmethoxyethoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-15(2,3)19-14(16)12-18-10-9-17-11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDIGIWTGHNVCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4S)-5-Acetyl-1,2,3,4-tetrahydro-6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl]-2-pyridinecarbonitrile](/img/structure/B605948.png)

![N-ethyl-4-[(3S)-3-methylmorpholin-4-yl]-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B605951.png)


![N-[(2R)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1R)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide](/img/structure/B605958.png)
![(4S)-4-(4-cyano-2-methylsulfonylphenyl)-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4H-pyrimidine-5-carbonitrile](/img/structure/B605959.png)
![3-[(4-(4-Fluoro-2-methoxyphenyl)-1,3,5-triazin-2-yl)amino]-benzene-methanesulfonamide](/img/structure/B605961.png)



